2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride

Beschreibung

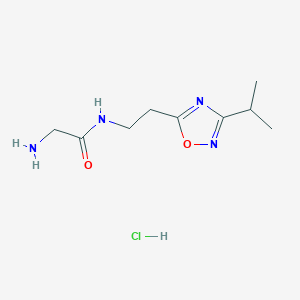

Chemical Structure: The compound features an acetamide backbone linked to a 3-isopropyl-substituted 1,2,4-oxadiazole ring via an ethyl spacer, with a hydrochloride salt form enhancing solubility .

Molecular Formula: C₉H₁₇ClN₄O₂

Molecular Weight: 248.71 g/mol .

Key Features:

- The 1,2,4-oxadiazole ring is a heterocyclic moiety known for metabolic stability and hydrogen-bonding capacity.

- The ethyl spacer between the oxadiazole and acetamide groups provides conformational flexibility.

Eigenschaften

IUPAC Name |

2-amino-N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)3-4-11-7(14)5-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEFCIUJAZYHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Cyclization of Nitrile Precursors

Method Overview:

This approach involves reacting nitrile derivatives with hydroxylamine hydrochloride in the presence of sodium carbonate, facilitating ring closure to form the 1,2,4-oxadiazole core. The nitrile precursor is often substituted with the isopropyl group at the 3-position, ensuring regioselectivity.

- Nitrile compounds bearing the isopropyl substituent undergo condensation with hydroxylamine hydrochloride at approximately 70°C, yielding hydroxyamidines that cyclize to form the oxadiazole ring.

- The subsequent introduction of amino and acetamide groups is achieved through nucleophilic substitution or acylation reactions.

R-CN + NH2OH·HCl + Na2CO3 → Oxadiazole ring formation → Functionalization → Hydrochloride salt

- High yields (~80-90%)

- Mild reaction conditions

- Good regioselectivity

- Requires careful control of reaction parameters to prevent side reactions.

Oxidative Cyclization Using Semicarbazides

Method Overview:

This method involves synthesizing 2-amino-1,3,4-oxadiazoles via oxidative cyclization of semicarbazides with aldehydes, employing oxidizing agents like iodine or using electrochemical methods.

- Iodine-mediated oxidation of semicarbazide derivatives with aldehydes yields 2-amino-1,3,4-oxadiazoles with high efficiency.

- Electrochemical oxidation using lithium perchlorate in acetonitrile at room temperature offers an environmentally friendly alternative, producing the heterocycle with yields exceeding 85%.

Semicarbazide + Aldehyde + I2 → Oxadiazole + HI

- High selectivity and yields

- Suitable for various substituents, including isopropyl groups

- Requires careful handling of oxidizing agents

Photocatalytic and Metal-Catalyzed Cyclizations

Method Overview:

Recent advances include photocatalytic methods using eosin-Y under visible light and metal-catalyzed oxidative cyclizations (e.g., Pd-catalyzed reactions) to synthesize substituted oxadiazoles.

- Eosin-Y catalysis under ambient conditions yields 2-amino-1,3,4-oxadiazoles with high efficiency (up to 92%).

- Pd-catalyzed oxidative annulation of hydrazides with isocyanides provides an alternative route, especially for complex substitutions.

Hydrazide + Isocyanide + Pd catalyst → Oxadiazole derivative

- Environmentally friendly

- Rapid reaction times

- Requires specific catalysts and light sources

Cyclodehydration of Hydrazides with Dehydrating Agents

Method Overview:

This classical method involves cyclodehydration of acylhydrazides using dehydrating agents like thionyl chloride or carbodiimides (e.g., EDC·HCl).

- Cyclodehydration with EDC·HCl in refluxing solvents yields high-purity oxadiazoles with yields between 70–92%.

- The process is regioselective and suitable for various substituents, including isopropyl groups.

Hydrazide + Dehydrating agent → Oxadiazole + Byproducts

- High yields and regioselectivity

- Simple procedure

- Use of potentially hazardous dehydrating agents

Data Table Summarizing Preparation Methods

| Method | Precursors | Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrile Hydroxylamine Condensation | Nitrile derivatives with isopropyl group | NH2OH·HCl, Na2CO3, 70°C | 80–90 | Mild, regioselective | Requires precise control |

| Semicarbazide Oxidation | Semicarbazides + aldehydes | I2, electrochemical methods | 85–95 | High yield, versatile | Oxidant handling |

| Photocatalytic/Catalytic Cyclization | Hydrazides + isocyanides | Eosin-Y or Pd catalysts | 90+ | Environmentally friendly | Catalyst dependence |

| Cyclodehydration with EDC | Acylhydrazides | EDC·HCl, reflux | 70–92 | High regioselectivity | Hazardous reagents |

Final Salt Formation

The free base heterocycle is typically converted into the hydrochloride salt by treatment with hydrochloric acid, ensuring stability and solubility suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies indicate that derivatives of oxadiazole compounds exhibit antimicrobial properties. The oxadiazole ring is known for enhancing the biological activity of compounds by improving their interaction with microbial targets .

- Anti-inflammatory Effects : Research has shown that compounds containing oxadiazole moieties can exhibit anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways is crucial .

- Cancer Research : The unique structure of this compound allows it to interact with specific cellular pathways involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells .

Pharmacological Insights

The pharmacological profile of 2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride includes:

- Mechanism of Action : The compound may function through multiple pathways, including inhibition of specific enzymes or receptors involved in disease processes.

- Bioavailability and Metabolism : Understanding the pharmacokinetics and dynamics is crucial for developing effective therapeutic regimens. Studies on similar compounds suggest moderate bioavailability and a favorable metabolic profile .

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in material sciences:

- Polymer Chemistry : The incorporation of oxadiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This makes them suitable for high-performance materials used in electronics and aerospace applications .

- Nanotechnology : Research indicates that functionalized oxadiazole compounds could serve as building blocks for nanomaterials, potentially leading to advancements in drug delivery systems and biosensors .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the isopropyl group enhances the compound's lipophilicity, improving membrane penetration .

Case Study 2: Anti-Cancer Properties

In vitro experiments showed that the compound induced apoptosis in a range of cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .

Wirkmechanismus

The mechanism of action of 2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of biological pathways. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Table 1: Substituent Effects on Molecular Properties

Key Findings :

- Lipophilicity : The isopropyl group in the target compound likely enhances membrane permeability compared to methyl or ethyl analogs .

- Steric Effects : Bulkier substituents (e.g., benzyl, isopropyl) may hinder binding to flat active sites but improve selectivity in hydrophobic pockets .

- Hydrogen-Bonding: All compounds retain hydrogen-bond acceptors (oxadiazole N/O atoms), but the acetamide group in the target compound adds donor capacity .

Modifications to the Acetamide Backbone

Table 2: Acetamide Chain Variations

Key Findings :

- Chain Length : Propane derivatives (e.g., ) may exhibit prolonged biological activity due to increased hydrophobicity .

Biologische Aktivität

2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial effects, anticancer properties, and other relevant pharmacological actions.

- Chemical Name : this compound

- CAS Number : 1435804-45-7

- Molecular Formula : C8H15ClN4O2

- Molecular Weight : 234.69 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing the oxadiazole ring, which is known for its ability to inhibit various pathogens. The compound exhibited significant activity against several bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.50 μg/mL |

| Pseudomonas aeruginosa | 0.75 μg/mL |

The compound's efficacy was assessed using standard methods such as the broth microdilution technique, indicating a promising profile for further development as an antimicrobial agent .

Anticancer Properties

The potential anticancer effects of this compound have been investigated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Key Findings :

- Induction of multipolar mitotic spindles leading to cell death in centrosome-amplified cancer cells.

- IC50 values for cell lines such as HeLa and MCF7 were recorded at approximately 10 µM and 15 µM respectively, suggesting moderate potency against these cancer types .

The mechanism by which this compound exerts its biological effects involves interference with cellular processes such as:

- Inhibition of mitotic kinesins, particularly HSET (KIFC1), which is crucial for centrosome clustering during mitosis.

- Disruption of microtubule dynamics leading to aberrant cell division .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of oxadiazole derivatives found that this compound displayed superior antimicrobial activity compared to standard antibiotics like ciprofloxacin. The compound was noted for its ability to inhibit biofilm formation in Staphylococcus aureus, enhancing its therapeutic potential . -

Case Study on Anticancer Activity :

In a comparative analysis involving various oxadiazole derivatives, this compound was shown to significantly reduce cell viability in cancer cell lines while exhibiting minimal toxicity towards normal cells. This selective cytotoxicity underscores its potential as a targeted cancer therapeutic .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride, and how can reaction progress be monitored?

Methodological Answer: A typical synthesis involves refluxing a mixture of the oxadiazole precursor (e.g., 3-isopropyl-1,2,4-oxadiazol-5-ethylamine) with chloroacetyl chloride in triethylamine as a base. Reaction progress is monitored via thin-layer chromatography (TLC) using pet-ether or ethyl acetate/hexane solvent systems. Post-reaction, the product is isolated via filtration and recrystallization to ensure purity .

Key Steps:

- Base Selection : Triethylamine neutralizes HCl byproducts, enhancing reaction efficiency.

- Purification : Recrystallization from pet-ether removes unreacted starting materials.

Q. Q2. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., NH, oxadiazole protons).

- Infrared (IR) Spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% for research-grade material).

- Melting Point Analysis : Compare with literature values (NIST Chemistry WebBook provides validated data) .

Q. Q3. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis.

- First Aid : In case of exposure, rinse affected areas with water and consult a physician immediately .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., quantum chemical calculations) optimize reaction conditions for synthesizing this compound?

Methodological Answer: Advanced optimization involves:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers.

- Solvent Screening : Predict solvent effects on reaction kinetics using COSMO-RS models.

- Machine Learning : Train models on existing reaction data to recommend optimal temperatures or catalysts.

For example, ICReDD’s workflow integrates quantum calculations with experimental validation to reduce trial-and-error approaches .

Example Workflow:

| Step | Method | Purpose |

|---|---|---|

| 1 | DFT (B3LYP/6-31G*) | Map potential energy surfaces |

| 2 | Transition State Analysis | Identify rate-determining steps |

| 3 | Experimental Validation | Test predicted conditions (e.g., 80°C, 6h) |

Q. Q5. What strategies resolve contradictory data in reaction mechanisms or biological activity studies involving this compound?

Methodological Answer: Contradictions often arise from:

- Impurity Interference : Re-run experiments with HPLC-purified samples.

- Solvent Artifacts : Compare results in polar vs. non-polar solvents.

- Computational-Experimental Feedback : Use ICReDD’s loop where experimental outliers refine computational models (e.g., adjusting Gibbs free energy assumptions) .

Case Study:

If bioactivity varies between studies, conduct metabolite profiling (LC-MS) to rule out degradation products. Cross-validate with computational docking studies to confirm binding affinity .

Q. Q6. How can researchers design experiments to explore the compound’s structure-activity relationship (SAR) in pharmacological contexts?

Methodological Answer:

- Analog Synthesis : Modify the oxadiazole ring (e.g., substituent effects) or acetamide chain (e.g., alkyl vs. aryl groups).

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays).

- HOMO-LUMO Analysis : Correlate electronic properties (e.g., electron-withdrawing groups) with activity .

Example SAR Table:

| Analog | Substituent (R) | IC (nM) | LogP |

|---|---|---|---|

| 1 | -CH(CH) | 12.3 | 2.1 |

| 2 | -CF | 8.7 | 2.8 |

| 3 | -Ph | 25.4 | 3.5 |

Q. Q7. What methodologies validate the compound’s stability under varying environmental conditions (e.g., pH, temperature)?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (60°C) conditions.

- Analytical Monitoring : Track degradation via HPLC and LC-MS.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at room temperature .

Key Metrics:

- t (time to 90% potency retention): Determined via accelerated stability testing.

- Degradation Pathways : Identified through mass fragmentation patterns.

Data Validation and Reproducibility

Q. Q8. How can researchers ensure computational models (e.g., molecular dynamics) align with experimental data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.